molecular formula C9H17N B15485052 7,7-Dimethylbicyclo[2.2.1]heptan-2-amine CAS No. 22243-39-6

7,7-Dimethylbicyclo[2.2.1]heptan-2-amine

Cat. No.: B15485052
CAS No.: 22243-39-6
M. Wt: 139.24 g/mol
InChI Key: XAMZWSAHMNHLQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Dimethylbicyclo[2.2.1]heptan-2-amine is a chiral amine based on a norbornane scaffold, characterized by its rigid bicyclic structure. This structural motif is significant in medicinal chemistry and organic synthesis, where it is often utilized as a building block or a chiral auxiliary for constructing more complex molecules . The defined stereochemistry and three-dimensional framework of this and similar compounds make them valuable for studying structure-activity relationships, developing asymmetric catalysts, and creating molecular probes . Researchers value this scaffold for its potential to confer conformational constraint on target molecules, which can enhance binding affinity and selectivity towards biological targets. While the specific mechanism of action is application-dependent, related bicyclo[2.2.1]heptane amines have been investigated for their synthetic utility and biological properties . This product is intended for research and development purposes in a controlled laboratory environment. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

22243-39-6

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

7,7-dimethylbicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C9H17N/c1-9(2)6-3-4-7(9)8(10)5-6/h6-8H,3-5,10H2,1-2H3

InChI Key

XAMZWSAHMNHLQZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1C(C2)N)C

Origin of Product

United States

Comparison with Similar Compounds

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine Hydrochloride (Bornylamine Hydrochloride)

  • Molecular Formula : C₁₀H₂₀ClN
  • Key Features : Contains an additional methyl group at the 1-position compared to 7,7-dimethylbicyclo[2.2.1]heptan-2-amine. The hydrochloride salt enhances solubility.
  • Applications : Used as a biochemical reagent (Thermo Scientific) and in toxicity studies targeting neuronal cells .
  • Synthesis: Derived from Grignard reactions with norcamphor, followed by azide reduction and alkylation .

N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride

  • Molecular Formula : C₁₁H₂₁N·HCl
  • Key Features : Features an N-methyl substituent, increasing lipophilicity and steric bulk.
  • Applications : Acts as a mecamylamine analog, targeting nicotinic acetylcholine receptors .
  • Synthesis : Prepared via alkylation of the parent amine with methyl halides or CDI-mediated urea formation .

2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine (Compound 5a)

  • Molecular Formula : C₂₀H₂₈N₂
  • Key Features : Incorporates a phenyl group at C2 and a piperidine-ethyl chain, enhancing NMDA receptor binding.
  • Applications : Exhibits micromolar affinity for NMDA receptors, with neuroprotective effects in rodent models .
  • Toxicity : Higher cytotoxicity (IC₅₀ = 120 µM in MDCK cells) compared to memantine (IC₅₀ > 500 µM) .

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Key Substituents Applications
This compound C₉H₁₇N 139.24 7,7-dimethyl, 2-amine Organocatalysis, NMDA antagonists
Bornylamine hydrochloride C₁₀H₂₀ClN 189.73 1,7,7-trimethyl, HCl salt Biochemical reagents, neurotoxicity studies
N,1,7,7-Tetramethyl derivative C₁₁H₂₁N·HCl 203.75 N-methyl, 1,7,7-trimethyl Nicotinic receptor antagonism
Compound 5a (NMDA antagonist) C₂₀H₂₈N₂ 296.45 C2-phenyl, piperidine-ethyl Neuroprotection, receptor binding

Stereochemical and Catalytic Implications

The stereochemistry of this compound (e.g., 1S,2R,4R vs. 1S,2S,4R) significantly impacts catalytic efficiency. For example, tert-butyl carbamate-protected diastereomers exhibit distinct enantioselectivity in phase-transfer catalysis . In contrast, bornylamine derivatives (1R,2R,4R configuration) show reduced catalytic utility but enhanced receptor-binding specificity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7,7-Dimethylbicyclo[2.2.1]heptan-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Diels-Alder reactions using norbornene derivatives and methylamine precursors. Key factors include solvent polarity (e.g., ethanol or THF), temperature control (reflux at 80–100°C), and catalysts like Lewis acids (e.g., AlCl₃). Post-synthesis purification via column chromatography or recrystallization improves purity. Reaction yields are sensitive to steric hindrance from the bicyclic framework, requiring excess methylating agents .

Q. How does the bicyclic structure influence chemical reactivity in alkylation or acylation reactions?

  • Methodological Answer : The rigid bicyclo[2.2.1]heptane backbone imposes significant steric hindrance, limiting nucleophilic attack at the amine group. Alkylation typically requires bulky electrophiles (e.g., tert-butyl bromide) and strong bases (NaH) to deprotonate the amine. Acylation with anhydrides (e.g., acetic anhydride) proceeds more efficiently under mild conditions due to reduced steric demands .

Q. What analytical techniques are critical for confirming purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the bicyclic framework and methyl/amine group positions. Key signals include downfield-shifted protons on the bridgehead carbons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion (C₉H₁₇N, m/z 139.1361) and fragmentation patterns.
  • X-ray Crystallography : Resolves spatial conformation, bond angles, and methyl group orientation .

Q. What common derivatives are synthesized from this compound, and how?

  • Methodological Answer :

  • Urea Derivatives : React with isocyanates (e.g., phenyl isocyanate) in dichloromethane to form 1,3-disubstituted ureas, useful in medicinal chemistry .
  • N-Alkylation : Use alkyl halides (e.g., ethyl bromide) with NaHCO₃ as a base in DMF, followed by purification via flash chromatography .

Advanced Research Questions

Q. How can stereochemical effects on bioactivity be systematically assessed?

  • Methodological Answer :

  • Chiral Synthesis : Employ asymmetric hydrogenation or chiral auxiliaries (e.g., (R)- or (S)-BINOL) to isolate enantiomers.
  • Biological Assays : Compare enantiomer activity in receptor-binding assays (e.g., GPCRs) using radioligand displacement. For example, (1S,2R)-enantiomers may show 10-fold higher affinity than (1R,2S) isomers .

Q. What computational models predict enzyme interactions, and how are discrepancies resolved?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., monoamine oxidases). Validate with experimental IC₅₀ values from enzyme inhibition assays.
  • Discrepancy Resolution : If docking predicts high affinity but assays show low activity, assess solvation effects or conformational flexibility via molecular dynamics (MD) simulations (e.g., GROMACS) .

Q. How do methyl group substitutions at different positions alter pharmacological activity?

  • Methodological Answer : Synthesize analogs (e.g., 3,3-dimethyl or 1,7,7-trimethyl variants) and compare:

  • Receptor Profiling : Screen against neurotransmitter transporters (e.g., serotonin transporter) using radiolabeled ligands.
  • SAR Analysis : 7,7-Dimethyl groups enhance lipophilicity (logP +0.5) and blood-brain barrier penetration vs. non-methylated analogs .

Q. What strategies resolve contradictions in receptor binding data between in silico and in vitro studies?

  • Methodological Answer :

  • Binding Site Flexibility : Use induced-fit docking to account for receptor conformational changes.
  • Allosteric Modulation : Test if the compound acts as a positive allosteric modulator (PAM) via functional assays (e.g., cAMP accumulation).
  • Orthogonal Validation : Employ surface plasmon resonance (SPR) to measure binding kinetics (kₐ, kᵈ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.